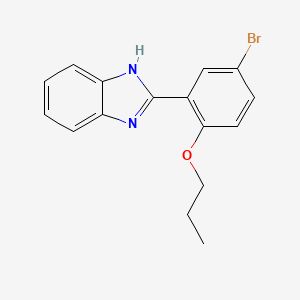

1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)-

Description

1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- (CAS: 62871-33-4) is a brominated benzimidazole derivative with the molecular formula C₁₆H₁₅BrN₂O and a molecular weight of 331.213 g/mol . Its structure features a benzimidazole core substituted at the 2-position with a 5-bromo-2-propoxyphenyl group. The propoxy chain (-OCH₂CH₂CH₃) and bromine atom at the para position of the phenyl ring contribute to its physicochemical properties, including lipophilicity and electronic characteristics.

Properties

CAS No. |

62871-33-4 |

|---|---|

Molecular Formula |

C16H15BrN2O |

Molecular Weight |

331.21 g/mol |

IUPAC Name |

2-(5-bromo-2-propoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C16H15BrN2O/c1-2-9-20-15-8-7-11(17)10-12(15)16-18-13-5-3-4-6-14(13)19-16/h3-8,10H,2,9H2,1H3,(H,18,19) |

InChI Key |

BJVBVNBQRNCCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Hydroxy-5-Bromobenzaldehyde

The synthesis begins with the preparation of the substituted benzaldehyde. 2-Hydroxy-5-bromobenzaldehyde undergoes propoxylation via a Williamson ether synthesis:

Reaction conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (3 equiv)

-

Temperature: 80°C, 12 hours

The propoxy group is introduced regioselectively at the 2-position of the benzaldehyde, leaving the bromine intact at position 5.

Alternative Route: Bromination of 2-Propoxybenzaldehyde

If 2-hydroxy-5-bromobenzaldehyde is unavailable, bromination can be performed after propoxylation:

-

Propoxylation of salicylaldehyde :

-

Bromination :

Condensation of o-Phenylenediamine with 5-Bromo-2-Propoxybenzaldehyde

The benzimidazole core is assembled via a catalyst-free, one-minute condensation in methanol:

Reaction Optimization

| Parameter | Optimal Condition |

|---|---|

| Solvent | Methanol |

| Temperature | Ambient (25°C) |

| Reaction Time | 1 minute |

| Molar Ratio (Aldehyde:Diamine) | 1:1 |

| Yield | 85–90% |

This method avoids catalysts, additives, or inert atmospheres, making it scalable and environmentally benign. The product precipitates directly from the reaction mixture and is purified via recrystallization (ethanol/water).

Mechanistic Insights

-

Imine Formation : The aldehyde reacts with one amine group of o-phenylenediamine to form a Schiff base.

-

Cyclization : Intramolecular attack by the second amine generates the benzimidazole ring.

-

Oxidation : Ambient oxygen oxidizes the intermediate to the aromatic benzimidazole.

Alternative Preparation Methods

Microwave-Assisted Synthesis

A microwave-enhanced method using butanoic acid as a promoter achieves comparable yields (80–88%) in 10–15 minutes. However, this approach requires specialized equipment and is less scalable than the room-temperature method.

Acid-Catalyzed Cyclization

Traditional reflux methods with hydrochloric acid and p-amino benzoic acid derivatives yield 2-arylbenzimidazoles but require prolonged heating (2–6 hours) and suffer from lower yields (50–65%).

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and cooled to afford white crystalline solids. Yield: 90–95% after recrystallization.

Spectroscopic Data

-

FTIR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O propoxy).

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, benzimidazole H1), 7.6–7.8 (m, 3H, aryl-H), 4.1 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).

-

MS (EI): m/z 347 [M⁺], 349 [M+2⁺] (bromine isotope pattern).

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

Oxidation Products: Oxidized forms of the compound with different functional groups.

Reduction Products: Reduced forms with altered chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted benzimidazoles possess activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from 1H-benzimidazole have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

- Case Study : In a study evaluating the antibacterial activity of benzimidazole derivatives, several compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like amikacin against Staphylococcus aureus and methicillin-resistant strains .

Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral activities. Recent investigations indicate that certain derivatives can inhibit viruses such as enteroviruses and Herpes Simplex Virus (HSV).

- Case Study : A series of benzimidazole derivatives demonstrated potent inhibition of enterovirus with IC50 values significantly lower than existing antiviral agents . This positions these compounds as promising candidates for further antiviral drug development.

Anticancer Potential

The antiproliferative effects of benzimidazole derivatives have been extensively studied. Compounds synthesized from 1H-benzimidazole have shown promising results against various cancer cell lines.

- Case Study : One study reported that a specific derivative exhibited strong antiproliferative activity against the MDA-MB-231 breast cancer cell line, with significant inhibition at low concentrations . This suggests potential for therapeutic use in oncology.

Neuropharmacological Applications

Benzimidazole derivatives are being investigated for their neuropharmacological effects, particularly as potential treatments for neurodegenerative diseases and psychiatric disorders.

- Case Study : Dimeric benzimidazoles have been identified as dopaminergic agents that may be useful in treating conditions such as schizophrenia by selectively binding to dopamine receptors .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Condensation | o-Phenylenediamine + Aldehyde/Ketone |

| Step 2 | Electrophilic Substitution | Bromine/Propoxy Group |

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison of 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Structural and Electronic Differences

- Halogen Substitution : The bromine atom in 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- increases molecular weight and polarizability compared to chlorine in 2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .

Physicochemical Properties

- Lipophilicity : The bromine and propoxy groups in 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- likely result in a higher logP value compared to nitro- or morpholine-substituted analogs, influencing bioavailability .

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The specific compound 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- is a notable member of this class, exhibiting promising pharmacological profiles. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- features a benzimidazole core substituted with a bromo and propoxy group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of 1H-benzimidazole derivatives are often linked to their ability to interact with various cellular pathways. Key activities include:

- Anticancer Activity : Numerous studies have demonstrated the potential of benzimidazole derivatives to inhibit tumor cell proliferation.

- Antimicrobial Activity : These compounds have shown effectiveness against a range of bacterial strains.

- Antiparasitic Activity : Certain derivatives exhibit activity against protozoan parasites.

Anticancer Activity

Research indicates that 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- has significant anticancer properties. For instance, a study screened several benzimidazole derivatives against human tumor cell lines, revealing that some compounds displayed IC50 values significantly lower than standard chemotherapeutics like DDP (cisplatin) .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on five different human tumor cell lines. The results highlighted the following IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7f | HL-60 | 0.83 |

| 7f | MCF-7 | 1.57 |

| 7f | SW480 | 2.92 |

| DDP | HL-60 | 6.64 |

| DDP | MCF-7 | 17.5 |

These results indicate that compound 7f , a derivative related to our compound of interest, exhibited superior potency compared to DDP .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been evaluated using broth microdilution methods against both Gram-positive and Gram-negative bacteria. A study found that certain derivatives showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 32 μg/mL |

| 6 | S. aureus | 16 μg/mL |

| 8 | E. coli | 64 μg/mL |

The mechanism underlying the anticancer activity of benzimidazole derivatives often involves apoptosis induction and cell cycle arrest. For example, compound 7f was shown to induce G1 phase arrest in cancer cells, leading to increased apoptotic rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the benzimidazole ring significantly influence biological activity. Substituents such as methyl or naphthyl groups at the 3-position enhance cytotoxicity against various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)-, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between substituted o-phenylenediamine derivatives and appropriately substituted aldehydes or ketones under acidic conditions. For example, FeCl₃/SiO₂ nanocatalysts (4% Fe by weight) have been shown to efficiently promote benzimidazole formation at 75°C, reducing reaction times and improving yields . Optimization should focus on solvent choice (e.g., ethanol or DMF), catalyst loading, and temperature control to minimize side products like sulfoxides or over-oxidized species.

Q. Which spectroscopic techniques are critical for characterizing this benzimidazole derivative, and what key spectral features should researchers prioritize?

- NMR : Analyze the aromatic region (δ 6.5–8.5 ppm) to confirm substitution patterns. The propoxy group’s methylene protons (OCH₂) typically appear as a triplet near δ 3.5–4.0 ppm, while the bromine atom deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak [M+H]⁺, with isotopic patterns matching bromine’s natural abundance (1:1 ratio for ⁷⁹Br/⁸¹Br).

- FT-IR : Look for N-H stretching (~3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity in academic settings?

Perform in vitro assays targeting common benzimidazole pharmacophores, such as:

- Enzyme inhibition : Use fluorogenic substrates to screen for activity against kinases or proteases.

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic disorder in X-ray structures of brominated benzimidazoles?

Crystallographic disorder, common in flexible propoxy or bromophenyl groups, can be addressed using SHELX software:

- Apply PART and EADP instructions to model split positions for disordered atoms.

- Use Mercury CSD 2.0 to visualize voids and validate hydrogen-bonding networks, ensuring thermal ellipsoids are chemically reasonable .

- Refine anisotropic displacement parameters (ADPs) with restraints to avoid overfitting .

Q. How can computational methods predict the impact of the 5-bromo-2-propoxyphenyl substituent on binding affinity in drug-target interactions?

- Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs). The bromine atom may contribute halogen bonding, while the propoxy group’s lipophilicity enhances membrane permeability .

- Calculate solvent-accessible surface area (SASA) to assess steric effects and MM-PBSA free-energy values to quantify binding .

Q. What experimental and analytical approaches resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., pH, incubation time).

- SAR studies : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) to isolate electronic vs. steric effects .

- LC-MS/MS : Verify compound purity (>95%) to rule out confounding effects from synthetic byproducts .

Q. How does the electron-withdrawing bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 5-position activates the phenyl ring for Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC to prevent over-reaction, which could cleave the propoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.